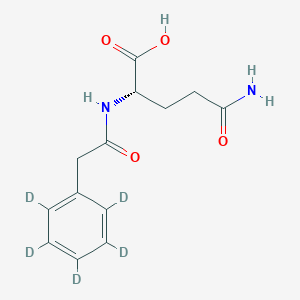

Phenylacetylglutamine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLIEFSWGNOPJJ-CJMNRESHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547792 | |

| Record name | N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331909-01-3 | |

| Record name | N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Phenylacetylglutamine in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylacetylglutamine (B1677654) (PAG), a gut microbiota-derived metabolite of the dietary amino acid phenylalanine, has emerged as a significant, independent risk factor for cardiovascular disease (CVD). Elevated plasma concentrations of PAG are strongly associated with an increased incidence of major adverse cardiovascular events (MACE), including myocardial infarction, stroke, and death. Mechanistically, PAG enhances platelet reactivity and promotes a prothrombotic state through its interaction with adrenergic receptors, primarily α2A, α2B, and β2 receptors, on platelets and potentially endothelial cells. This technical guide provides a comprehensive overview of the metabolic origins of PAG, its mechanistic role in CVD, detailed experimental protocols for its study, and a summary of key quantitative data from clinical investigations.

Metabolic Pathway of Phenylacetylglutamine

PAG is a product of co-metabolism between the gut microbiota and the host. Dietary phenylalanine that is not absorbed in the small intestine reaches the colon, where it is metabolized by gut bacteria into phenylacetic acid (PAA). PAA is then absorbed into the portal circulation and transported to the liver, where it is conjugated with glutamine to form phenylacetylglutamine, which then enters systemic circulation.[1][2]

Mechanistic Role of Phenylacetylglutamine in Cardiovascular Disease

The primary mechanism by which PAG contributes to CVD is through the enhancement of platelet activation and thrombosis potential.[3][4] PAG acts as a ligand for adrenergic receptors, which are G-protein coupled receptors (GPCRs), on the surface of platelets.[3][4]

Signaling Pathway in Platelets

PAG interacts with α2A-adrenergic receptors on platelets, which are coupled to the inhibitory G-protein, Gαi.[5][6] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. This disinhibition potentiates calcium release from intracellular stores in response to other platelet agonists, leading to a state of platelet hyper-responsiveness.[5] This heightened reactivity enhances key platelet functions such as aggregation, granule secretion, and thrombus formation.[4]

Potential Role in Endothelial Cells

While the primary focus has been on platelets, PAG's interaction with β2-adrenergic receptors suggests a potential role in endothelial cell dysfunction.[3][4][7] β2-adrenergic receptor signaling in endothelial cells is complex but can influence the production of nitric oxide (NO), a key vasodilator and inhibitor of platelet aggregation.[8] Dysregulation of this pathway by PAG could contribute to a prothrombotic and pro-inflammatory vascular environment. Further research is needed to fully elucidate this mechanism.

Quantitative Data from Clinical Studies

Multiple large-scale clinical studies have demonstrated a robust association between elevated plasma PAG levels and the risk of MACE. The following tables summarize key findings from these studies.

| Study Cohort & Size | Follow-up | Key Finding | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | Reference |

| Validation Cohort (n=4,000) | 3 years | Increased risk of MACE with higher PAG levels. | All Subjects (Q4 vs. Q1): HR: 2.80 [2.17–3.61] | [4] |

| Type 2 Diabetes (Q4 vs. Q1): HR: 2.73 [1.84–4.05] | [4] | |||

| Non-Diabetics (Q4 vs. Q1): HR: 2.18 [1.59–3.00] | [4] | |||

| SPUM-ACS Cohort (n=1,848) | 1 year | PAG as an independent predictor of MACE in acute coronary syndrome patients. | Adjusted HR: 1.8 [1.1–3.2] | [9] |

| Cleveland Cohort (Heart Failure, n=1,043) | 5 years | Elevated PAG levels predict 5-year mortality in heart failure patients. | Q4 vs. Q1: Adjusted HR: 1.64 [1.07–2.53] | [10][11] |

| Berlin Cohort (Heart Failure, n=~800) | 3 years | Increased risk of HF hospitalization or all-cause mortality with higher PAG. | Q4 vs. Q1: Adjusted HR: 1.92 [1.02-3.61] | [11] |

Q1 and Q4 represent the lowest and highest quartiles of plasma PAG concentrations, respectively.

| Study Cohort | Condition | Median PAG Concentration (μM) | Reference |

| Healthy Controls | - | 1.76 | [9] |

| Acute Coronary Syndrome Patients | All | 1.92 | [9] |

| With MACE at 1 year | 2.63 | [9] | |

| Died within 1 year | 3.1 | [9] | |

| Ischemic Stroke Patients | - | 2.0 | [12] |

| Healthy Controls | - | 1.0 | [12] |

| Cleveland Cohort (Heart Failure) | - | 4.2 | [11][13] |

| Berlin Cohort (Heart Failure) | - | 3.2 | [11][13] |

Experimental Protocols

Quantification of Phenylacetylglutamine in Plasma by LC-MS/MS

This protocol outlines a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of PAG in human plasma.

Methodology:

-

Sample Preparation:

-

To 50 µL of plasma, add an internal standard (e.g., d5-PAG).[12]

-

Precipitate proteins by adding a four-fold volume of ice-cold methanol.[12]

-

Vortex and incubate at -20°C for at least 2 hours.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[12]

-

Transfer the supernatant to a new tube for analysis.[12]

-

-

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[12]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate PAG from other plasma components.

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

-

Transitions: Monitor specific precursor-to-product ion transitions for both PAG and its internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of PAG.

-

Calculate the concentration of PAG in the plasma samples based on the ratio of the peak area of endogenous PAG to the peak area of the internal standard, interpolated from the standard curve.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of PAG on platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[14][15]

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[14][15]

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.[14]

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer, with PPP as a reference for 100% aggregation and PRP for 0% aggregation.[15][16]

-

Pre-warm PRP samples to 37°C.

-

Add PAG to the PRP at various concentrations and incubate for a short period.

-

Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., ADP, thrombin, collagen).[4]

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Injury)

This protocol details a widely used mouse model to study the in vivo effects of PAG on thrombosis.[1][3][17]

Methodology:

-

Animal Preparation:

-

Induction of Thrombosis:

-

Measurement of Thrombosis:

-

Monitor blood flow in the carotid artery using a Doppler flow probe.[3]

-

The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.

-

The effect of PAG can be assessed by administering it to the mice prior to the injury and comparing the time to occlusion with a vehicle-treated control group.

-

Conclusion and Future Directions

The gut microbiota-derived metabolite, phenylacetylglutamine, is a key player in the pathogenesis of cardiovascular disease. Its ability to enhance platelet reactivity through adrenergic receptor signaling provides a novel mechanistic link between gut dysbiosis and thrombotic events. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate the role of PAG in CVD and to explore potential therapeutic strategies targeting its production or action. Future research should focus on elucidating the complete signaling cascade of PAG in both platelets and endothelial cells, identifying specific gut microbial species and enzymes responsible for PAA production, and developing targeted interventions to modulate PAG levels for cardiovascular prevention and treatment.

References

- 1. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Cardiovascular Disease-Linked Gut Microbial Metabolite Acts via Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpha(2A)-adrenergic receptor stimulation potentiates calcium release in platelets by modulating cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Norepinephrine stimulation downregulates the β2 -adrenergic receptor-nitric oxide pathway in human pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Systematic Review on the Role of Adrenergic Receptors in Angiogenesis Regulation in Health and Disease | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Prognostic value of gut microbe-generated metabolite phenylacetylglutamine in patients with heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prognostic value of gut microbe-generated metabolite phenylacetylglutamine in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 16. journals.viamedica.pl [journals.viamedica.pl]

- 17. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. | Semantic Scholar [semanticscholar.org]

Phenylacetylglutamine Metabolism in the Gut Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylacetylglutamine (B1677654) (PAG) is a metabolite produced through the co-metabolism of dietary phenylalanine by the gut microbiome and the host. Emerging research has identified PAG as a significant bioactive molecule, particularly implicating it in the pathogenesis of cardiovascular diseases (CVD). This technical guide provides an in-depth overview of PAG metabolism, its physiological roles, and the experimental methodologies used to investigate this pathway. The document is intended for researchers, scientists, and drug development professionals interested in the gut microbiome's role in health and disease, with a focus on microbial-host co-metabolism and its therapeutic potential.

The Core Metabolic Pathway: From Diet to Bioactive Metabolite

The production of phenylacetylglutamine is a multi-step process that begins with the microbial metabolism of the essential amino acid phenylalanine, derived from dietary proteins found in foods such as meat, eggs, and dairy products.[1][2]

Microbial Conversion of Phenylalanine to Phenylacetic Acid

In the colon, gut bacteria metabolize phenylalanine into phenylpyruvic acid (PPY) through deamination, a reaction catalyzed by microbial enzymes like phenylalanine dehydrogenase and aromatic amino acid aminotransferase.[1][2] Subsequently, PPY is converted to phenylacetic acid (PAA) via two primary microbial pathways:[3][4]

-

Oxidative Decarboxylation: Catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR).

-

Non-oxidative Decarboxylation: Catalyzed by phenylpyruvate decarboxylase (PPDC).

The genes encoding these enzymes are found across various bacterial phyla, including Bacteroidetes, Firmicutes, and Proteobacteria.[2][5]

Host Conjugation of Phenylacetic Acid to Phenylacetylglutamine

Following its production in the gut, PAA is absorbed into the portal circulation and transported to the liver and kidneys.[1][2] In these organs, host enzymes, specifically phenylacetyltransferase and glycine (B1666218) N-phenylacetyltransferase, catalyze the conjugation of PAA with the amino acid glutamine to form phenylacetylglutamine (PAG).[1][2] In rodents, PAA is predominantly conjugated with glycine to form phenylacetylglycine (PAGly).[1][2]

Physiological Impact and Clinical Significance

Elevated circulating levels of PAG have been strongly associated with an increased risk for major adverse cardiovascular events (MACE), including heart attack, stroke, and death.[6][7] PAG has also been linked to heart failure, coronary artery disease, and thrombosis.[2][8]

Mechanism of Action in Cardiovascular Disease

The prothrombotic effects of PAG are mediated through its interaction with adrenergic receptors on platelets. Specifically, PAG acts on α2A, α2B, and β2-adrenergic receptors, enhancing platelet reactivity and increasing the potential for blood clot formation.[1][2][7] This signaling cascade represents a novel mechanism by which the gut microbiome can directly influence cardiovascular health.

Data Presentation: Quantitative Analysis of PAG Levels

The following tables summarize quantitative data on PAG levels from various studies, providing a comparative overview for researchers.

Table 1: Plasma Phenylacetylglutamine (PAG) Levels in Human Cohorts

| Cohort | Condition | PAG Concentration (μmol/L) | Reference |

| Nurses' Health Study | Incident Coronary Heart Disease (Cases) | Higher vs. Controls (P < 0.05) | [8] |

| Healthy Controls | Lower vs. Cases | [8] | |

| Hypertensive Patients | High-Risk (MACE) | ≥ 1.047 | [9] |

| Low-Risk | < 1.047 | [9] | |

| Chronic Kidney Disease | With Cardiovascular Disease | Higher vs. No CVD | [10] |

| Acute Ischemic Stroke | Patients | Median 2.0 | [11] |

| Healthy Controls | Median 1.0 | [11] | |

| Heart Failure | With Heart Failure | Higher vs. No HF (P < 0.001) | [12] |

| No Heart Failure | Lower vs. With HF | [12] | |

| Suspected Coronary Artery Disease | Obstructive CAD | 3.8 | [13] |

| Non-obstructive CAD | 2.04 | [13] |

Table 2: Impact of Interventions on Phenylacetylglutamine (PAG) Levels

| Intervention | Model | Effect on PAG Levels | Reference |

| Antibiotic Treatment | Human | Lowered PAG levels | [5][7] |

| Plant-Based Diet | Human | Attenuated the association between high PAG and CHD risk | [8] |

| Gnotobiotic vs. Conventional Mice | Mouse Model | Significantly lower in germ-free mice | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of PAG metabolism.

Protocol 1: Quantification of Phenylacetylglutamine in Human Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the targeted analysis of PAG.[11][12]

5.1.1 Sample Preparation

-

Thaw frozen plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing a deuterated internal standard (e.g., D5-PAG).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5.1.2 LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm; 2.6 μm).

-

Mobile Phase A: 0.1% acetic acid in water.

-

Mobile Phase B: 0.1% acetic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the analyte.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for PAG: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 265.1 -> 146.1).

-

Data Analysis: Quantify PAG concentration by comparing the peak area of the analyte to that of the internal standard.

-

Protocol 2: In Vitro Gut Microbiome Fermentation Model

This protocol provides a general framework for studying the production of PAA from phenylalanine by gut microbial communities.

5.2.1 Model Setup

-

Prepare a sterile, anaerobic fermentation medium that mimics the nutrient conditions of the human colon.

-

Inoculate the medium with a fresh fecal slurry from a healthy human donor.

-

Maintain the culture under strict anaerobic conditions (e.g., in an anaerobic chamber) at 37°C.

-

Allow the microbial community to stabilize for a defined period.

5.2.2 Experimental Procedure

-

Introduce a known concentration of phenylalanine into the fermentation vessel.

-

Collect samples from the culture at various time points.

-

Centrifuge the samples to pellet the bacterial cells and collect the supernatant.

-

Analyze the supernatant for the presence of PAA and other metabolites using LC-MS/MS or HPLC.

Protocol 3: Gnotobiotic Mouse Model for Studying PAG Production

This protocol outlines the use of gnotobiotic (germ-free or colonized with known microbial communities) mice to investigate the role of the gut microbiome in PAG synthesis.[2][15][16][17][18]

5.3.1 Animal Husbandry

-

House germ-free mice in sterile isolators.

-

Provide sterile food and water ad libitum.

-

Routinely monitor the germ-free status of the animals.

5.3.2 Experimental Colonization and Analysis

-

Colonize germ-free mice with a specific bacterial strain or a defined community of bacteria known to metabolize phenylalanine.

-

Maintain a control group of germ-free mice.

-

After a colonization period, collect plasma, urine, and fecal samples from both groups.

-

Quantify the levels of PAG, PAA, and phenylalanine in the collected samples using LC-MS/MS to determine the contribution of the specific microbiota to PAG production.

Protocol 4: Platelet Aggregation Assay

This protocol describes a method to assess the effect of PAG on platelet function using light transmission aggregometry.[4][10][17]

5.4.1 Preparation of Platelet-Rich Plasma (PRP)

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

-

Carefully collect the PRP supernatant.

5.4.2 Aggregometry Procedure

-

Pre-warm the PRP to 37°C.

-

Place a cuvette with PRP in the aggregometer and establish a baseline reading.

-

Add a known concentration of PAG to the PRP and incubate for a short period.

-

Induce platelet aggregation by adding a sub-threshold concentration of a platelet agonist (e.g., ADP, collagen, or thrombin).

-

Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

Compare the aggregation response in the presence and absence of PAG to determine its effect on platelet reactivity.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of a specific gut microbe in PAG metabolism.

Conclusion and Future Directions

The gut microbiome-derived metabolite, phenylacetylglutamine, is a key player in host physiology, with significant implications for cardiovascular health. Understanding the intricacies of its metabolic pathway, from the specific microbial species and enzymes involved to its interaction with host receptors, opens up new avenues for therapeutic intervention. Future research should focus on identifying specific inhibitors of microbial PAA production, modulating the gut microbiome to reduce PAG levels through dietary or probiotic interventions, and further elucidating the downstream signaling pathways affected by PAG. This in-depth knowledge will be crucial for the development of novel diagnostic and therapeutic strategies targeting the gut microbiome to mitigate cardiovascular disease risk.

References

- 1. In vitro metabolism of phenylalanine by ruminal bacteria, protozoa, and their mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The gut microbiota metabolite phenylacetylglycine regulates cardiac Ca2+ signaling by interacting with adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prognostic value of plasma phenylalanine and gut microbiota-derived metabolite phenylacetylglutamine in coronary in-stent restenosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.nrel.gov [docs.nrel.gov]

- 9. "Kinetic and thermodynamic characterization of the pyruvate ferredoxin " by Cristina Maria Furdui [digitalcommons.unl.edu]

- 10. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (PDF) Synthesis of Phenylalanine and Production of Other [research.amanote.com]

- 12. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Germ‐free mice are not protected against diet‐induced obesity and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Alteration of the gut microbiota and metabolite phenylacetylglutamine in patients with severe chronic heart failure [frontiersin.org]

- 16. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Multiple orientations in a physiological complex: the pyruvate-ferredoxin oxidoreductase-ferredoxin system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Phenylacetylglutamine as a Uremic Toxin and Cardiovascular Threat

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phenylacetylglutamine (B1677654) (PAG), a metabolite derived from the microbial breakdown of dietary phenylalanine, has been identified as a significant uremic toxin with profound implications for cardiovascular health. Elevated circulating levels of PAG are strongly associated with an increased risk of major adverse cardiovascular events (MACE), including myocardial infarction, stroke, and overall mortality, particularly in individuals with chronic kidney disease (CKD). Mechanistically, PAG enhances platelet reactivity and thrombosis potential by acting as a negative allosteric modulator of the β2-adrenergic receptor (β2AR). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of phenylacetylglutamine as a key player in the gut-kidney-heart axis, offering insights for future therapeutic development.

Discovery and Clinical Association with Cardiovascular Disease

The identification of phenylacetylglutamine as a uremic toxin with cardiovascular implications arose from untargeted metabolomics studies aimed at discovering novel biomarkers for cardiovascular disease (CVD).[1][2][3] These studies revealed a strong and consistent association between elevated plasma concentrations of PAG and an increased risk for MACE.[1][3] This association is particularly pronounced in patients with chronic kidney disease (CKD), where impaired renal clearance leads to the accumulation of PAG.[4][5][6]

Quantitative Data on PAG and Cardiovascular Risk

The following tables summarize key quantitative findings from clinical studies investigating the association between phenylacetylglutamine levels and cardiovascular outcomes.

Table 1: Phenylacetylglutamine Levels in Patient Cohorts

| Cohort | Condition | PAG Concentration (Median/Range) | Reference |

| Healthy and At-Risk Individuals | - | 1-24 µM | [2] |

| Ischemic Stroke Patients | Stroke | 2.0 µmol/L | [7] |

| Healthy Controls | No Stroke | 1.0 µmol/L | [7] |

| Acute Coronary Syndrome Patients | ACS | 1.92 µM | [8] |

| Healthy Controls | No ACS | 1.76 µM | [8] |

Table 2: Association of Phenylacetylglutamine with Adverse Cardiovascular Outcomes

| Outcome | Patient Population | Hazard Ratio (HR) / Odds Ratio (OR) per 1-SD Increase in PAG | p-value | Reference |

| Mortality | CKD Stages 1-5 | HR: 1.77 | 0.003 | [4][9] |

| Cardiovascular Disease | CKD Stages 1-5 | HR: 1.79 | <0.001 | [4][9] |

| Major Adverse Cardiovascular Events (MACE) at 1-year | Acute Coronary Syndrome | HR: 1.8 | 0.048 | [8] |

| Ischemic Stroke | - | OR: 9.362 (highest vs. lowest tertile) | - | [7] |

| Unfavorable Short-term Stroke Outcome | - | OR: 2.286 (highest vs. lowest tertile) | - | [7] |

Mechanism of Action: A Novel Modulator of Adrenergic Signaling

Phenylacetylglutamine exerts its prothrombotic effects through a novel mechanism involving the modulation of adrenergic signaling in platelets.[1][5][10] It has been identified as a negative allosteric modulator (NAM) of the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) crucial for cardiovascular function.[11][12][13]

Signaling Pathway of Phenylacetylglutamine in Platelets

The binding of PAG to adrenergic receptors on platelets leads to their hyper-responsiveness to stimuli, thereby promoting aggregation and thrombosis.[1][5] The signaling cascade involves G-protein activation and downstream effector pathways. The prothrombotic effects of PAG can be mitigated by the use of beta-blockers, such as carvedilol, highlighting the therapeutic potential of targeting this pathway.[1]

Experimental Protocols

The following sections detail the key experimental methodologies used to identify and characterize phenylacetylglutamine as a uremic toxin.

Quantification of Phenylacetylglutamine by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To accurately measure the concentration of PAG in biological samples (plasma, serum, urine).

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma or serum samples on ice.

-

To 48 µL of diluted plasma (5 µL plasma and 43 µL ddH2O), add 2 µL of an internal standard (e.g., D5-PAGln, 1 ppm).[14]

-

Precipitate proteins by adding 150 µL of ice-cold methanol.[14]

-

Vortex the mixture for 1 minute and centrifuge at 21,000 x g for 15 minutes at 4°C.[14]

-

Transfer the supernatant to a clean vial for analysis.[14]

-

-

LC-MS Analysis:

-

Utilize a high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., AB SCIEX Qtrap 6500).[14]

-

Separation is achieved on a C18 column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm).[14]

-

Employ a gradient elution with mobile phases consisting of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B52724) (B).[14]

-

The elution program is as follows: 0–2.5 min, 5% B; 2.5–3 min, 5–95% B; 3–3.1 min, 95–5% B; 3.1–4 min, 5% B.[14]

-

Set the flow rate to 0.3 mL/min and the injection volume to 1 µL.[14]

-

Detect PAG in positive ion mode using multiple reaction monitoring (MRM).[14]

-

Ferric Chloride-Induced Arterial Thrombosis Mouse Model

Objective: To assess the in vivo prothrombotic effect of phenylacetylglutamine.

Methodology:

-

Animal Preparation:

-

Induction of Thrombosis:

-

Measurement of Thrombosis:

Platelet Aggregation Assay

Objective: To measure the effect of phenylacetylglutamine on platelet aggregation in vitro.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

-

Aggregometry:

-

Use a light transmission aggregometer.

-

Calibrate the instrument with PPP (100% aggregation) and PRP (0% aggregation).

-

Pre-incubate PRP with varying concentrations of PAG or a vehicle control at 37°C with stirring.[16]

-

Initiate aggregation by adding a platelet agonist (e.g., ADP or collagen).[16]

-

Record the change in light transmission over time to generate an aggregation curve.[16]

-

The maximum percentage of aggregation is the primary endpoint.[16]

-

β-Arrestin Recruitment Assay

Objective: To determine if phenylacetylglutamine modulates β-arrestin recruitment to adrenergic receptors.

Methodology:

-

Cell Culture and Transfection:

-

Use a cell line (e.g., HEK293) stably or transiently expressing the β2-adrenergic receptor and a β-arrestin fusion protein (e.g., β-arrestin2-enzyme fragment).[17]

-

-

Assay Procedure:

-

Plate the cells in a multi-well plate.

-

Incubate the cells with PAG at various concentrations.

-

Stimulate the cells with a known β2AR agonist (e.g., isoproterenol).

-

Measure the recruitment of β-arrestin to the receptor using a detection system that generates a luminescent or fluorescent signal upon protein-protein interaction (e.g., PathHunter assay).[17][18]

-

A change in the signal in the presence of PAG indicates modulation of β-arrestin recruitment.

-

Cyclic AMP (cAMP) Assay

Objective: To assess the impact of phenylacetylglutamine on the downstream signaling of β-adrenergic receptors.

Methodology:

-

Cell Culture and Treatment:

-

Agonist Stimulation and cAMP Measurement:

-

Stimulate the cells with increasing concentrations of a β-agonist (e.g., isoproterenol (B85558) or norepinephrine).[13]

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or luminescence-based).[19][20]

-

-

Data Analysis:

-

Generate dose-response curves for the β-agonist in the presence and absence of PAG.

-

A shift in the EC50 value indicates that PAG is modulating the receptor's response to the agonist.[13]

-

Conclusion and Future Directions

The discovery of phenylacetylglutamine as a uremic toxin that directly impacts cardiovascular health through the modulation of adrenergic signaling represents a significant advancement in our understanding of the gut-heart-kidney axis. The data strongly support a role for PAG in the pathogenesis of thrombosis and adverse cardiovascular events, particularly in the context of CKD.

For researchers and drug development professionals, these findings open up new avenues for therapeutic intervention. Targeting the production of PAG by the gut microbiota or blocking its interaction with adrenergic receptors could represent novel strategies to mitigate cardiovascular risk in high-risk populations. Further research is warranted to fully elucidate the complex interplay between PAG, the gut microbiome, and host physiology, and to translate these findings into clinically effective therapies.

References

- 1. Gut microbe-generated phenylacetylglutamine is an endogenous allosteric modulator of β2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Gut Microbiota-Generated Phenylacetylglutamine and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiota-Derived Phenylacetylglutamine Associates with Overall Mortality and Cardiovascular Disease in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Gut-Microbiota-Related Metabolite Phenylacetylglutamine and Risk of Incident Coronary Heart Disease Among Women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Origin of Circulating Phenylacetylglutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Circulating Phenylacetylglutamine (B1677654) (PAG), a metabolite increasingly linked to cardiovascular disease, originates from a collaborative metabolic effort between the gut microbiota and the host. This technical guide provides an in-depth exploration of the biosynthetic pathway of PAG, methodologies for its study, and quantitative data relating to its presence in human populations. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research in this area.

Introduction

Phenylacetylglutamine (PAG) is a meta-organismal metabolite, meaning its synthesis requires both microbial and host enzymatic activities.[1][2] The growing body of evidence linking elevated plasma concentrations of PAG to an increased risk of major adverse cardiovascular events, including heart attack, stroke, and death, has made its origin and metabolic pathway a subject of intense scientific scrutiny.[3][4][5][6] This guide delineates the journey of PAG's precursor, the essential amino acid phenylalanine, through the gastrointestinal tract and into systemic circulation as PAG, and details the experimental approaches used to elucidate this pathway.

The Metabolic Pathway of Phenylacetylglutamine Synthesis

The production of circulating PAG is a multi-step process that begins with the dietary intake of protein.

Step 1: Microbial Conversion of Phenylalanine to Phenylacetic Acid

The initial and rate-limiting step in PAG synthesis is the conversion of dietary phenylalanine to phenylacetic acid (PAA) by the gut microbiota in the colon.[1][2] Unabsorbed phenylalanine from protein-rich foods, such as red and processed meat, serves as the primary substrate for this conversion.[1][4][7] This process involves two key enzymatic reactions:

-

Deamination: Phenylalanine is first deaminated to form phenylpyruvic acid (PPY).[2]

-

Decarboxylation: PPY is then decarboxylated to yield PAA. Two distinct microbial pathways have been identified for this crucial step[8][9]:

Additionally, the porA gene found in some gut commensals like Clostridium sporogenes has been shown to be involved in PAA production.

Step 2: Host Conjugation of Phenylacetic Acid to Phenylacetylglutamine

Following its production in the gut, PAA is absorbed into the portal circulation and transported to the liver and kidneys.[2] In these organs, host enzymes catalyze the conjugation of PAA with the amino acid glutamine to form PAG.[2] The primary enzyme responsible for this reaction is phenylacetyltransferase (glutamine N-acetyltransferase) .[2] In rodents, PAA is predominantly conjugated with glycine (B1666218) to form phenylacetylglycine (PAGly).[2]

Below is a diagram illustrating the metabolic pathway of PAG synthesis.

Downstream Signaling: PAG and Platelet Activation

Elevated levels of circulating PAG are associated with an increased risk of thrombotic events. This is attributed to PAG's ability to enhance platelet activation and aggregation. PAG exerts its prothrombotic effects by interacting with adrenergic receptors on the platelet surface, specifically α2A, α2B, and β2 adrenergic receptors.[2] This interaction sensitizes platelets to agonists, leading to a heightened state of reactivity.

The following diagram illustrates the signaling pathway of PAG-mediated platelet activation.

Quantitative Data on Circulating Phenylacetylglutamine

The concentration of PAG in circulation varies among individuals and is influenced by diet and underlying health conditions. The following tables summarize quantitative data from various studies.

Table 1: Plasma Phenylacetylglutamine Levels in Different Human Cohorts

| Cohort | PAG Concentration (Median, µmol/L) | Reference |

| Healthy Controls | 1.0 | [10] |

| Ischemic Stroke Patients | 2.0 | [10] |

| Healthy Controls | 411 ng/mL (~1.55 µmol/L) | [6] |

| Ischemic Heart Disease Patients | 716 ng/mL (~2.70 µmol/L) | [6] |

| Chronic Heart Failure Patients | 3.322 µM | [5] |

| Healthy Controls | 1.249 µM | [5] |

Table 2: Influence of Diet on Plasma Phenylacetylglutamine Levels

| Dietary Component | Association with PAG Levels | Reference |

| Total Red and Processed Meat Intake | Positive | [1][7] |

| Vegetable Intake | Negative | [1][7] |

| Adherence to a Plant-Based Diet | Attenuates the association between high PAG and CHD risk | [1][4][7] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the origin and physiological effects of PAG. Below are detailed methodologies for key experiments.

Quantification of Phenylacetylglutamine in Human Plasma by LC-MS/MS

This protocol describes the targeted quantification of PAG using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

To 100 µL of plasma, add 400 µL of a 1:1 (v/v) mixture of acetonitrile (B52724) and methanol (B129727) containing a deuterated internal standard (e.g., D5-phenylacetylglutamine).[10]

-

Vortex the mixture for 30 seconds and sonicate for 10 minutes.

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of acetonitrile and water.

-

Vortex for 30 seconds, sonicate for 5 minutes, and centrifuge at 12,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography:

-

Column: Waters ACQUITY UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) or equivalent.[10]

-

Mobile Phase A: 0.1% acetic acid in water.[10]

-

Mobile Phase B: 0.1% acetic acid in acetonitrile.[10]

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.[10]

-

Flow Rate: 0.3 mL/min.[10]

-

Injection Volume: 1-5 µL.[10]

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition for PAG: m/z 265 -> 129.[11]

-

MRM Transition for D5-PAG (Internal Standard): m/z 270 -> 129.[11]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of PAG to induce or enhance platelet aggregation.

-

Sample Preparation:

-

Collect whole blood into tubes containing 3.8% sodium citrate.[12]

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP is used to set the 100% aggregation baseline.[13]

-

-

Assay Procedure:

-

Pre-warm the PRP to 37°C in an aggregometer cuvette with a stir bar.

-

Add PAG at the desired concentration and incubate for a short period.

-

Add a sub-threshold concentration of a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

-

Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[12][14]

-

-

Data Analysis:

-

The maximum percentage of aggregation and the area under the aggregation curve (AUC) are calculated.[12]

-

Experimental Workflow for Investigating PAG Origin

The following diagram outlines a typical experimental workflow to investigate the microbial and host contributions to circulating PAG.

Conclusion

The synthesis of circulating Phenylacetylglutamine is a clear example of the intricate metabolic interplay between the gut microbiome and the host. Understanding the origin and metabolic pathway of PAG is crucial for developing therapeutic strategies to mitigate its prothrombotic effects and reduce the risk of cardiovascular disease. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this important metabolite and its role in human health and disease.

References

- 1. Gut-Microbiota-Related Metabolite Phenylacetylglutamine and Risk of Incident Coronary Heart Disease Among Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.hep.com.cn [academic.hep.com.cn]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenylacetylglutamine, anaemia and outcomes in ischaemic heart failure: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Testing platelet aggregation activity [protocols.io]

- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

The Gut-Brain Connection: Phenylacetylglutamine's Role in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenylacetylglutamine (PAG), a metabolite derived from the microbial fermentation of dietary phenylalanine in the gut, has emerged as a significant player in the intricate communication network of the gut-brain axis. Elevated systemic levels of PAG have been increasingly associated with a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. This technical guide synthesizes the current understanding of PAG's involvement in neurological pathologies, detailing its metabolic pathway, proposed mechanisms of action centering on neuroinflammation and adrenergic receptor signaling, and its potential as a biomarker and therapeutic target. This document provides a comprehensive overview of experimental protocols for PAG quantification and for studying its effects in preclinical models, alongside quantitative data and visual representations of key pathways to facilitate further research and drug development in this critical area.

Introduction

The gut microbiome's influence on host health and disease is a rapidly expanding field of research. Metabolites produced by the gut microbiota can enter systemic circulation and impact distal organs, including the brain. Phenylacetylglutamine (PAG) is one such metabolite, formed through a multi-step process involving both gut microbes and host enzymes. Dietary phenylalanine is first converted to phenylacetic acid (PAA) by gut bacteria. PAA is then absorbed into the bloodstream and conjugated with glutamine in the liver and kidneys to form PAG.[1] Evidence suggests that PAG can cross the blood-brain barrier, directly influencing neurological function.[1][2] This guide explores the accumulating evidence linking PAG to various neurological disorders and provides the technical details necessary for its further investigation.

Phenylacetylglutamine Metabolism and Transport

The synthesis of PAG is a prime example of host-microbe co-metabolism.

-

Microbial Phenylalanine Metabolism: Gut bacteria, including species from the families Clostridiaceae and Lachnospiraceae, possess the enzymatic machinery to metabolize the essential amino acid phenylalanine, derived from dietary proteins, into phenylacetic acid (PAA).[1]

-

Host-Mediated Conjugation: PAA is absorbed from the colon into the portal circulation and transported to the liver and kidneys. In these organs, PAA is conjugated with glutamine by the enzyme phenylacetyl-CoA:glutamine N-acetyltransferase to form PAG.[3] In rodents, PAA is primarily conjugated with glycine (B1666218) to form phenylacetylglycine (PAGly).[3]

-

Systemic Circulation and Blood-Brain Barrier Penetration: PAG is released into systemic circulation. Studies have detected both PAA and PAG in the cerebrospinal fluid (CSF) of humans and monkeys, indicating their ability to cross the blood-brain barrier.[1][2]

Association of Phenylacetylglutamine with Neurological Disorders

Elevated levels of PAG have been observed in several neurological conditions, suggesting a potential role in their pathophysiology.

Alzheimer's Disease (AD) and Cognitive Impairment

Studies have reported increased serum levels of PAG in patients with Alzheimer's disease and mild cognitive impairment.[4] This elevation is thought to be linked to alterations in glutamine homeostasis and may contribute to the neurodegenerative process.[4] In patients with chronic kidney disease, higher serum PAG levels are independently associated with poorer cognitive performance.[5]

Parkinson's Disease (PD)

Patients with Parkinson's disease have been found to have higher plasma concentrations of PAG compared to healthy controls.[6][7] These elevated levels correlate with the severity of motor symptoms and are associated with constipation, a common non-motor symptom of PD.[6] The increase in PAG is thought to reflect an upregulation of proteolytic metabolism by the gut microbiota in PD patients.[6]

Multiple Sclerosis (MS)

High levels of PAG have been detected in the cerebrospinal fluid and plasma of multiple sclerosis patients.[8] It is hypothesized that PAG, along with other microbial metabolites, may be neurotoxic and contribute to the destruction of the myelin sheath that protects nerves. The levels of these metabolites have been shown to correlate with biomarkers of neurodegeneration in MS.[9]

Stroke and Cerebrovascular Disease

Elevated plasma PAG levels have been identified as a novel biomarker in acute ischemic stroke.[10] Higher concentrations of PAG are associated with stroke severity and unfavorable short-term outcomes.[10] In patients with type 2 diabetes, who are at an increased risk for stroke, gut dysbiosis is linked to elevated PAG, which may exacerbate brain infarction by promoting the formation of neutrophil extracellular traps (NETs), systemic inflammation, and oxidative stress.[11][12]

Quantitative Data on Phenylacetylglutamine Levels

The following table summarizes quantitative data on PAG levels in patients with neurological disorders compared to healthy controls from various studies.

| Neurological Disorder | Sample Type | Patient Group (n) | Control Group (n) | PAG Concentration (Patient) | PAG Concentration (Control) | Fold Change/Significance | Reference |

| Ischemic Stroke | Plasma | 150 | 50 | Higher (Untargeted) | Lower (Untargeted) | p < 0.001 | [10] |

| Ischemic Stroke | Plasma | 751 | 200 | 2.0 [1.2–3.3] μmol/L (Median [IQR]) | 1.0 [0.5–1.9] μmol/L (Median [IQR]) | p < 0.001 | [10] |

| Parkinson's Disease | Plasma | 250 | 250 | Higher | Lower | Significantly Higher | [6] |

| Ischemic Stroke with T2D | Plasma | 35 | 50 (IS without T2D) | Significantly Higher | Lower | p < 0.05 | [13] |

| Alzheimer's Disease | Serum | Not specified | Not specified | Increased | - | Discriminant Metabolite | [4] |

| Multiple Sclerosis | CSF & Plasma | Not specified | Not specified | High Levels | - | - | [8][9] |

| Stroke (Age-related) | Plasma | 121 (in quartiles) | - | 186.87 ± 95.49 μmol/L (35-54 yrs) to 433.11 ± 474.03 μmol/L (69-87 yrs) | - | p = 0.004 | [3] |

Proposed Mechanisms of Action

The detrimental effects of elevated PAG in the central nervous system are thought to be mediated primarily through its interaction with adrenergic receptors and the subsequent modulation of neuroinflammatory processes.

Adrenergic Receptor Signaling

PAG has been shown to act as a ligand for G-protein coupled receptors, including α2A, α2B, and β2-adrenergic receptors (ADRs).[14][15] In the context of neurological disorders, the interaction with β2-adrenergic receptors on microglia is of particular interest.[16]

Neuroinflammation

Microglia, the resident immune cells of the CNS, express β2-adrenergic receptors.[2] The binding of PAG to these receptors can modulate microglial activity. Interestingly, the downstream effects of β2-ADR activation in microglia appear to be context-dependent. Some studies suggest that β2-ADR activation can be anti-inflammatory, suppressing the production of pro-inflammatory cytokines.[2] Conversely, other research indicates that β2-ADR agonists can induce a pro-inflammatory response in microglia through an ERK-dependent pathway, leading to the production of reactive oxygen species (ROS) via NADPH oxidase.[4][14] In the context of intracerebral hemorrhage, supplementation with PAG has been shown to reduce neuroinflammation and promote a shift of microglia towards an anti-inflammatory phenotype via β2-ADR signaling.[16] This suggests a complex regulatory role for PAG in neuroinflammation that may depend on the specific pathological context.

References

- 1. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of β2-Adrenergic Receptors in Microglia Alleviates Neuropathic Hypersensitivity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. β2 Adrenergic receptor activation induces microglial NADPH oxidase activation and dopaminergic neurotoxicity through an ERK‐dependent/protein kinase A‐independent pathway | Semantic Scholar [semanticscholar.org]

- 5. Effects of ‘Healthy’ Fecal Microbiota Transplantation against the Deterioration of Depression in Fawn-Hooded Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fecal Microbiota Transplantation from Young-Trained Donors Improves Cognitive Function in Old Mice Through Modulation of the Gut-Brain Axis [aginganddisease.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Enriched environment enhances β‐adrenergic signaling to prevent microglia inflammation by amyloid‐β | EMBO Molecular Medicine [link.springer.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. LC/MS analysis of plasma samples from PPMI [protocols.io]

- 13. shimadzu.com [shimadzu.com]

- 14. β2 adrenergic receptor activation induces microglial NADPH oxidase activation and dopaminergic neurotoxicity through an ERK-dependent/Protein Kinase A-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Streamlined Quantification of Microglial Morphology in Mouse Brains Using 3D Immunofluorescence Analysis [bio-protocol.org]

- 16. Intrastriatal Injection of Autologous Blood or Clostridial Collagenase as Murine Models of Intracerebral Hemorrhage [jove.com]

Methodological & Application

Application Notes and Protocols for Phenylacetylglutamine-d5 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Phenylacetylglutamine (B1677654) (PAG) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages Phenylacetylglutamine-d5 (PAG-d5) as a stable isotope-labeled internal standard to ensure accuracy and reproducibility.

Introduction

Phenylacetylglutamine (PAG) is a gut microbiota-derived metabolite that has been increasingly linked to cardiovascular and metabolic diseases.[1][2] Accurate quantification of PAG in biological samples is crucial for understanding its physiological roles and its potential as a biomarker. LC-MS/MS offers high sensitivity and selectivity for this purpose, and the use of a stable isotope-labeled internal standard like PAG-d5 is essential to correct for variability during sample preparation and analysis.[3][4]

Metabolic Pathway of Phenylacetylglutamine

PAG is a product of the co-metabolism of dietary phenylalanine by gut microbes and host enzymes. In the colon, gut microbiota convert phenylalanine into phenylacetic acid (PAA).[1][5] PAA is then absorbed into the bloodstream and transported to the liver and kidneys, where it is conjugated with glutamine to form Phenylacetylglutamine.[5]

Figure 1: Metabolic pathway of Phenylacetylglutamine (PAG) formation.

Experimental Workflow for PAG Quantification

The general workflow for quantifying PAG using LC-MS/MS with PAG-d5 as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Figure 2: Experimental workflow for PAG quantification by LC-MS/MS.

Detailed Experimental Protocols

Materials and Reagents

-

Phenylacetylglutamine (PAG) standard

-

This compound (PAG-d5) internal standard

-

LC-MS grade methanol (B129727)

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid or acetic acid

-

Biological matrix (e.g., human plasma, urine)

Sample Preparation Protocol (Plasma)

This protocol is adapted from a method used for analyzing PAG in human plasma.[6]

-

Thaw plasma samples on ice.

-

To 48 µL of diluted plasma (5 µL plasma and 43 µL of water), add 2 µL of PAG-d5 internal standard solution (e.g., 1 ppm in methanol).

-

Add 150 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 21,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample Preparation Protocol (Urine)

This protocol is based on a method for quantifying PAG in human urine.[7][8][9]

-

Thaw urine samples on ice.

-

Centrifuge the urine sample to pellet any precipitate.

-

Dilute the urine supernatant with LC-MS grade water (e.g., 1:10 dilution).

-

To a specific volume of the diluted urine, add a known amount of PAG-d5 internal standard solution.

-

Vortex the mixture.

-

The sample is ready for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are example LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

| Parameter | Recommended Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[6] |

| Mobile Phase A | 0.1% acetic acid or formic acid in water[6] |

| Mobile Phase B | 0.1% acetic acid or formic acid in acetonitrile[6] |

| Gradient | A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.[6] |

| Flow Rate | 0.3 mL/min[6] |

| Injection Volume | 1-5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | PAG: m/z 265 > 129[7]PAG-d5: m/z 270 > 129[7] |

| Ion Source Parameters | Optimize for the specific instrument. Example parameters include: CUR: 40 psi, ISVF: 5500 V, GS1: 60 psi, GS2: 55 psi, TEM: 550°C.[6] |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of PAG using PAG-d5 as an internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range (ng/mL) | Linearity (r²) | Reference |

| Phenylacetylglutamine | Urine | 1 - 1000 | > 0.99 | [7][9] |

| Phenylacetylglutamine | Plasma | 5 - 400 | > 0.99 | [6] |

Table 2: Limits of Detection and Quantification

| Analyte | Matrix | LLOQ (ng/mL) | Reference |

| Phenylacetylglutamine | Urine | 1 | [7][9] |

Table 3: Precision and Accuracy

| Analyte | Matrix | QC Level (ng/mL) | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) | Reference |

| Phenylacetylglutamine | Plasma | Low, Medium, High | 0.8 - 1.4 | 4.0 - 6.0 | Not specified | [6] |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Phenylacetylglutamine in biological matrices by LC-MS/MS. The detailed protocols and performance data presented here serve as a valuable resource for researchers and scientists in the fields of clinical research and drug development. The ability to accurately measure PAG levels will facilitate further investigation into its role in health and disease.

References

- 1. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gut microbiota-derived metabolite phenylacetylglutamine in cardiovascular and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantitative Analysis of Phenylacetylglutamine in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylglutamine (PAG) is a gut microbiota-derived metabolite that has garnered significant interest in the scientific community due to its association with various physiological and pathological processes. It is formed in the liver through the conjugation of phenylacetic acid, a product of bacterial metabolism of dietary phenylalanine, and glutamine. Elevated plasma levels of PAG have been linked to cardiovascular diseases and stroke, making it a crucial biomarker for clinical research and drug development.

This document provides a detailed application note and protocol for the quantitative analysis of Phenylacetylglutamine in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity, specificity, and throughput, making it suitable for both research and regulated bioanalytical laboratories.

Experimental Protocols

Materials and Reagents

-

Phenylacetylglutamine (PAG) reference standard

-

Phenylacetylglutamine-d5 (PAG-d5) internal standard (IS)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, deionized or Milli-Q

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes

-

96-well plates

Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., Sciex QTRAP 6500 or equivalent)

-

Analytical column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of PAG in methanol.

-

Prepare a 1 mg/mL stock solution of PAG-d5 (Internal Standard, IS) in methanol.

Working Solutions:

-

Prepare intermediate working solutions of PAG by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired concentrations for calibration standards and quality control (QC) samples.

-

Prepare an IS working solution by diluting the PAG-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate PAG working solutions to achieve a concentration range of, for example, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma. For example, 3 ng/mL (Low QC), 80 ng/mL (Mid QC), and 800 ng/mL (High QC).

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL PAG-d5 in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a 96-well plate for UPLC-MS/MS analysis.

Alternatively, a protein precipitation method using a mixture of acetonitrile and methanol can be employed[1].

UPLC-MS/MS Method

UPLC Conditions:

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

PAG: m/z 265.1 → 120.1

-

PAG-d5 (IS): m/z 270.1 → 125.1

-

-

Key MS Parameters:

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Declustering Potential (DP): 80 V

-

Collision Energy (CE): 25 V

-

Data Presentation

Table 1: UPLC-MS/MS Method Validation Parameters for Phenylacetylglutamine in Human Plasma

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |

| Intra-day Precision (%CV) | < 8.5%[1] |

| Inter-day Precision (%CV) | < 4.0%[1] |

| Intra-day Accuracy (% Bias) | Within ±15% |

| Inter-day Accuracy (% Bias) | Within ±15% |

| Recovery | 96.4% to 106%[1] |

| Matrix Effect | Compensated by stable isotope-labeled internal standard |

| Freeze-Thaw Stability (3 cycles) | Stable |

| Short-Term Stability (Room Temp, 24h) | Stable |

| Long-Term Stability (-80°C, 6 months) | Stable[3] |

Note: The presented data is a compilation from multiple sources to provide a comprehensive overview. Specific results may vary based on the laboratory, instrumentation, and exact protocol used.

Mandatory Visualizations

References

- 1. Phenylacetylglutamine, a Novel Biomarker in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Phenylacetylglutamine in Human Plasma and Urine using a Stable Isotope Dilution Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of Phenylacetylglutamine (B1677654) (PAG) in human plasma and urine samples. The method employs a stable isotope dilution technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Phenylacetylglutamine, a gut microbiota-derived metabolite of phenylalanine, has garnered significant interest as a potential biomarker in cardiovascular, cerebrovascular, and neurological diseases.[1][2][3] This robust and reproducible method, utilizing a deuterated internal standard, is suitable for both large-scale epidemiological studies and clinical research applications.

Introduction

Phenylacetylglutamine (PAG) is a metabolite produced from the microbial breakdown of dietary phenylalanine in the gut.[1][3][4][5] The resulting phenylacetic acid (PAA) is absorbed into circulation and conjugated with glutamine in the liver and kidneys to form PAG.[1][3] Elevated levels of PAG have been associated with an increased risk of major adverse cardiovascular events, heart failure, and stroke, making it a metabolite of significant clinical interest.[1][2][6][7]

The stable isotope dilution LC-MS/MS method offers high analytical specificity and accuracy for the quantification of small molecules like PAG in complex biological matrices.[8] This is achieved by spiking the sample with a known concentration of a stable isotope-labeled version of the analyte, which serves as an internal standard. This internal standard behaves almost identically to the endogenous analyte during sample preparation and analysis, correcting for any variations in extraction efficiency and instrument response.[8]

Experimental Workflow

A generalized workflow for the quantification of Phenylacetylglutamine using a stable isotope dilution LC-MS/MS method is presented below.

Caption: A schematic of the experimental workflow for Phenylacetylglutamine quantification.

Phenylacetylglutamine Biosynthesis Pathway

The formation of Phenylacetylglutamine is a multi-step process involving both the gut microbiota and host metabolism.

Caption: The biosynthesis pathway of Phenylacetylglutamine from dietary phenylalanine.

Protocol: Quantification of Phenylacetylglutamine in Human Plasma

This protocol is adapted from methodologies described in the scientific literature.[2][9]

1. Materials and Reagents

-

Phenylacetylglutamine (PAG) analytical standard

-

D5-Phenylacetylglutamine (D5-PAG) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma samples (stored at -80°C)

2. Sample Preparation

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 48 µL of diluted plasma (5 µL plasma and 43 µL of ultrapure water).[2][10]

-

Add 150 µL of ice-cold methanol to precipitate proteins.[2][9][10]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[2][9][10]

3. LC-MS/MS Analysis

-

LC System: Waters ACQUITY UPLC or equivalent

-

MS System: AB SCIEX Qtrap 6500 or equivalent triple quadrupole mass spectrometer[2][10]

-

Column: Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) or equivalent[2][10]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[2][11]

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 - 2.5 | 5 |

| 2.5 - 3.0 | 5 - 95 |

| 3.0 - 3.1 | 95 - 5 |

| 3.1 - 4.0 | 5 |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Curtain Gas (CUR) | 40 psi |

| IonSpray Voltage (ISVF) | 5500 V |

| Gas 1 (GS1) | 60 psi |

| Gas 2 (GS2) | 55 psi |

| Temperature (TEM) | 550°C |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenylacetylglutamine | 265 | 129 |

| D5-Phenylacetylglutamine | 270 | 129 |

4. Data Analysis and Quantification

-

Generate a calibration curve using known concentrations of PAG standard spiked with a constant concentration of D5-PAG internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

-

Determine the concentration of PAG in the samples by interpolating the peak area ratios onto the calibration curve.

Protocol: Quantification of Phenylacetylglutamine in Human Urine

This protocol is based on methodologies described for the analysis of urinary metabolites.[11][12][13]

1. Materials and Reagents

-

Phenylacetylglutamine (PAG) analytical standard

-

D5-Phenylacetylglutamine (D5-PAG) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine samples (stored at -80°C)

2. Sample Preparation

-

Thaw urine samples on ice.

-

Centrifuge the urine samples to pellet any sediment.

-

Dilute the urine supernatant with ultrapure water as required to bring the analyte concentration within the linear range of the assay.

-

Spike the diluted urine with the D5-PAG internal standard.

3. LC-MS/MS Analysis

-

LC System: Waters ACQUITY UPLC or equivalent

-

MS System: Waters Xevo triple quadrupole mass spectrometer or equivalent[11]

-

Column: Appropriate reversed-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[11]

Table 4: MRM Transitions for Urine Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Phenylacetylglutamine | 265 | 129 | 22.0 | 20.0 |

| 2H5-Phenylacetylglutamine | 270 | 129 | 24.0 | 20.0 |

4. Data Analysis and Quantification

-

Follow the same procedure as described for plasma analysis.

-

Urinary PAG concentrations can be normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.

Quantitative Data Summary

The following tables summarize the reported concentrations of Phenylacetylglutamine in different human populations and the performance characteristics of the analytical methods.

Table 5: Reported Phenylacetylglutamine Concentrations in Human Plasma

| Population | Median/Mean Concentration (µmol/L) | Reference |

| Healthy Controls | 1.0 (median) | [2][10] |

| Acute Ischemic Stroke Patients | 2.0 (median) | [2][10] |

| Uremic Patients | 18 - 366 | [15] |

| Heart Failure Patients (Cleveland Cohort) | 4.2 (median) | [7][16] |

| Heart Failure Patients (Berlin Cohort) | 3.2 (median) | [7][16] |